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Compound of Interest

Compound Name: Lipoamido-PEG2-OH

Cat. No.: B608586

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG2-OH is a bifunctional molecule that incorporates a lipoic acid moiety, a short
polyethylene glycol (PEG) linker, and a terminal hydroxyl group. This structure makes it a
valuable building block in various bioconjugation and drug delivery applications. The lipoic acid
group, with its disulfide bond, can participate in redox reactions and provides a handle for
attachment to surfaces or other molecules. The hydrophilic PEG linker enhances water
solubility and can reduce non-specific binding, while the terminal hydroxyl group allows for
further chemical modification. Accurate characterization of this molecule is paramount for its
effective use. This guide provides an in-depth overview of the expected spectroscopic data
from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of
Lipoamido-PEG2-OH, along with detailed experimental protocols.

Chemical Structure

IUPAC Name: 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide[1]
Molecular Formula: C1aH27NOaS2[1][2]

Molecular Weight: 337.50 g/mol [1][2]

CAS Number: 1674386-82-3[1][2][3]
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Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for Lipoamido-PEG2-OH, the
following data is predicted based on the analysis of its chemical structure and known spectral
data for analogous compounds, including lipoic acid derivatives and polyethylene glycols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the lipoamido and the PEG
portions of the molecule. The chemical shifts are predicted for a standard solvent like CDCls or
DMSO-des.

Predicted Chemical

Assignment Shift (ppm) Multiplicity Integration
-CH:- (lipoic acid ring)  1.40-1.80 m 4H
-CH2-CH2-C=0 1.60-1.75 m 2H
-CH-S-S- 3.05-3.25 m 1H
CHa.S. 2.35-250&1.85 - . oh
1.95
-CH2-C=0 2.10-2.25 t 2H
-NH-C=0 ~7.0 - 8.0 (broad) S 1H
-NH-CH2- 3.30-3.45 q 2H
-O-CH2-CHz-O- 3.50 - 3.70 m 8H
-CH2-OH 3.70 - 3.80 t 2H
-OH Variable (broad) S 1H

Predicted 3C NMR Data

The carbon NMR spectrum will provide complementary information for structural confirmation.
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Assignment Predicted Chemical Shift (ppm)
-CH2- (lipoic acid ring) ~25-35

-CH2-CH»-C=0 ~28

-CH2-C=0 ~38

-CH-S-S- ~56

-CH2-S- ~40

-C=0 ~173

-NH-CH2- ~39

-O-CH2-CH2-0O- ~70-73

-CH2-OH ~61

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and can provide
structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

lon Predicted m/z Notes
[M+H]* 338.1458 Protonated molecular ion
Sodiated adduct, common in
[M+Na]* 360.1277
ESI
[M+K]* 376.0017 Potassiated adduct

Expected Fragmentation Patterns

In tandem MS (MS/MS) experiments, characteristic fragmentation of the amide bond and the
PEG chain is expected.
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Amide Bond Cleavage: Fragmentation of the amide bond would result in ions corresponding
to the lipoic acid moiety and the PEG chain.

PEG Chain Fragmentation: Cleavage of the ether linkages in the PEG chain would produce
a series of ions separated by 44.03 Da (the mass of an ethylene glycol unit).

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Lipoamido-PEG2-OH in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls, DMSO-ds, or D20). The choice of solvent may affect the
chemical shifts of exchangeable protons (-NH and -OH).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is
recommended for optimal signal dispersion.

'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12
ppm.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Due to the lower natural abundance and sensitivity of 13C, a larger number of scans (e.g.,
1024 or more) and a longer acquisition time will be necessary.

2D NMR (Optional but Recommended):

o COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and
confirm assignments of adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is particularly useful for assigning
guaternary carbons and confirming the connectivity of the molecule.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of Lipoamido-PEG2-OH (e.g., 10-100 uM) in
a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a
mixture of water with an organic solvent. A small amount of formic acid or ammonium acetate
may be added to promote ionization.

 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF),
Orbitrap, or Fourier Transform lon Cyclotron Resonance (FT-ICR) instrument, is preferred for
accurate mass measurements.

o ESI-MS Acquisition:
o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o Acquire the mass spectrum in positive ion mode to observe protonated and other
adducted species.

o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to maximize the signal of the molecular ion.

e Tandem MS (MS/MS) Acquisition:
o Select the precursor ion of interest (e.g., [M+H]*) using the mass analyzer.

o Induce fragmentation using collision-induced dissociation (CID) or higher-energy
collisional dissociation (HCD).

o Acquire the product ion spectrum to analyze the fragmentation pattern. This will help to
confirm the sequence of the PEG linker and the identity of the lipoamido moiety.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

compound like Lipoamido-PEG2-OH.

Conclusion

Compound Synthesis & Purification
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General workflow for spectroscopic analysis.
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The comprehensive spectroscopic analysis of Lipoamido-PEG2-OH using NMR and mass
spectrometry is essential for verifying its chemical structure and purity. The predicted data and
detailed protocols provided in this guide offer a solid framework for researchers, scientists, and
drug development professionals to confidently characterize this important bifunctional linker.
The combination of high-resolution mass spectrometry for accurate mass determination and
multi-dimensional NMR for unambiguous assignment of proton and carbon signals will ensure
the quality and reliability of this molecule in its downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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